molecular formula C8H12O B12208234 Bicyclo[4.2.0]octan-5-one

Bicyclo[4.2.0]octan-5-one

Cat. No.: B12208234
M. Wt: 124.18 g/mol
InChI Key: WSJNSKQKFMRZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.2.0]octan-2-one is a bicyclic compound with the molecular formula C8H12O. It features a unique structure consisting of two fused rings, making it an interesting subject of study in organic chemistry. This compound is known for its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octan-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of cyclohexenone with an alkene. For instance, irradiation of cyclohexenones in the presence of 1,1-dimethoxyethylene yields diastereomeric mixtures of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones, which can be hydrolyzed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for bicyclo[42

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[4.2.0]octan-2-one has several applications in scientific research:

    Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.

    Biology: The compound’s derivatives are investigated for potential biological activity.

    Medicine: Research explores its potential use in drug development, particularly for its unique structural features.

    Industry: It is used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octan-2-one exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s ketone group is the primary site of reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.

    Bicyclo[3.2.1]octane: Features a different arrangement of carbon atoms in its rings.

    Bicyclo[2.2.2]octane: Known for its symmetrical structure and different reactivity.

Uniqueness

Bicyclo[4.2.0]octan-2-one is unique due to its specific ring strain and reactivity, which distinguish it from other bicyclic compounds. Its structure allows for unique chemical transformations and applications in various fields.

Biological Activity

Bicyclo[4.2.0]octan-5-one is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic framework that influences its reactivity and biological interactions. The compound features a ketone functional group, which is significant for its biological activity. The three-dimensional conformation of the compound allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of bicyclic compounds can possess cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains, suggesting potential use in antimicrobial therapies.
  • Neuroprotective Effects : Preliminary research indicates that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The presence of the ketone group may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell proliferation.
  • Interaction with Cellular Membranes : The unique structure may facilitate interactions with lipid membranes, altering membrane permeability and affecting cell viability.
  • Modulation of Signaling Pathways : It may influence signaling pathways associated with apoptosis and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study investigating the cytotoxic effects of bicyclic compounds found that this compound exhibited significant activity against various cancer cell lines, including breast and lung cancer cells . The IC50 values indicated potent activity compared to standard chemotherapeutic agents.
  • Antimicrobial Efficacy :
    • Research evaluating the antimicrobial properties revealed that this compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting potential for development as an antibacterial agent.
  • Neuroprotective Studies :
    • In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage, indicating a possible role in treating neurodegenerative conditions like Alzheimer's disease.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2

InChI Key

WSJNSKQKFMRZBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC2C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.